Superior CDK9 Inhibition vs. Tacrine
ZLWT-37 demonstrates a >1,000-fold improvement in CDK9 inhibitory potency relative to the parent compound, tacrine, from which it was derived [1]. This massive gain in target engagement is a direct consequence of the extensive structural modifications made to the tacrine core [1].
| Evidence Dimension | CDK9 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.002 µM (2 nM) |
| Comparator Or Baseline | Tacrine: >2 µM (inactive) |
| Quantified Difference | >1,000-fold increase in potency |
| Conditions | In vitro kinase assay; specific CDK isoform not fully detailed but context of study focuses on CDK9 and CDK2 |
Why This Matters
This confirms that ZLWT-37 is not a cholinesterase inhibitor with incidental kinase activity, but a bona fide, potent CDK9 inhibitor, which is a critical distinction for experimental design in oncology research.
- [1] Liu W, et al. Discovery of novel tacrine derivatives as potent antiproliferative agents with CDKs inhibitory property. Bioorg Chem. 2022 Sep;126:105875. View Source
